molecular formula C6H6N2S B2534042 2-(Methylamino)thiophene-3-carbonitrile CAS No. 860648-75-5

2-(Methylamino)thiophene-3-carbonitrile

Cat. No.: B2534042
CAS No.: 860648-75-5
M. Wt: 138.19
InChI Key: RHVICQMLIPCSMM-UHFFFAOYSA-N
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Description

2-(Methylamino)thiophene-3-carbonitrile (CAS 860648-75-5) is a chemical building block based on the 2-aminothiophene scaffold, a structure recognized in medicinal chemistry as a privileged motif for designing bioactive compounds . The 2-aminothiophene core is a key structural element in numerous compounds exhibiting a broad spectrum of biological properties, making it a valuable template in drug discovery . This specific derivative, with its methylamino and carbonitrile functional groups, serves as a versatile intermediate for the synthesis of more complex, pharmacologically active molecules. Researchers utilize this compound and its structural analogs in various therapeutic areas. 2-Aminothiophene derivatives have been identified as potent inhibitors for various targets, showing promise as antiproliferative agents, antimicrobials, pan-serotype dengue virus inhibitors, and antitubercular agents . Recent research highlights the significant potential of 2-aminothiophene derivatives as new drug candidates against Neglected Tropical Diseases such as leishmaniasis, with several analogs demonstrating potent activity against Leishmania amazonensis promastigote and amastigote forms . Furthermore, the 2-aminothiophene motif is a key starting point for constructing diverse thiophene-containing heterocycles and polycyclic hybrid molecules, such as the thieno[2,3- d ]pyrimidine core system, which can be accessed via Mannich-type reactions . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the Safety Datasheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-8-6-5(4-7)2-3-9-6/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVICQMLIPCSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-75-5
Record name 2-(methylamino)thiophene-3-carbonitrile
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Chemical Reactivity and Derivatization Strategies of 2 Methylamino Thiophene 3 Carbonitrile

Reactivity Profile of the Thiophene (B33073) Ring System

The thiophene nucleus, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609), influenced by the resident sulfur atom and the electronic nature of its substituents. In 2-(methylamino)thiophene-3-carbonitrile, the interplay between the electron-donating methylamino group at the C2 position and the electron-withdrawing nitrile group at the C3 position dictates the regioselectivity of various transformations.

The 2-(methylamino) group is a potent activating group and directs electrophilic attack to the ortho and para positions. In the context of the thiophene ring, this corresponds to the C3 and C5 positions. Conversely, the 3-carbonitrile group is deactivating and directs incoming electrophiles to the meta position, which would be the C5 position. The synergistic directing effect to the C5 position, which is also sterically accessible, makes it the most probable site for electrophilic aromatic substitution.

Common electrophilic substitution reactions applicable to activated thiophene rings include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the activating nature of the methylamino group, these reactions are anticipated to proceed under milder conditions than those required for benzene.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of 2-(Methylamino) GroupElectronic Effect of 3-Carbonitrile GroupPredicted Outcome
C4-Ortho to -CN (deactivated)Unlikely
C5Para to -NHCH3 (activated)Meta to -CN (least deactivated)Most Favorable

The electron-rich nature of the thiophene ring in this compound generally renders it unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically necessitate the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring, which are absent in this molecule. However, derivatization of the thiophene ring, for instance by introducing a halogen at the C5 position, could enable subsequent nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Thiophene derivatives are excellent substrates for these transformations. For this compound, prior functionalization, typically halogenation at a specific position (e.g., C5), is a prerequisite for participation in common cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would then allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerIntroduced Group
Suzuki CouplingOrganoboron ReagentAryl, Heteroaryl, Vinyl
Stille CouplingOrganotin ReagentAryl, Vinyl, Alkyl
Heck CouplingAlkeneVinyl
Sonogashira CouplingTerminal AlkyneAlkynyl

Transformations Involving the Nitrile Moiety (-CN)

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

The nitrile group can participate in [3+2] cycloaddition reactions with azides to furnish tetrazoles. This transformation is typically promoted by a Lewis acid, such as zinc chloride, or by the use of ammonium (B1175870) chloride and sodium azide (B81097). The resulting 5-substituted tetrazole ring is considered a bioisostere of a carboxylic acid, which is a valuable feature in medicinal chemistry. For instance, the reaction of related 2-aminothiophene-3-carbonitriles with sodium azide in the presence of zinc chloride yields the corresponding tetrazole derivatives.

The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation provides a flexible linker and a site for further functionalization. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can be utilized. The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 3: Common Reagents for the Reduction of the Nitrile Group

ReagentConditionsProduct
H2, Raney NiHigh pressure, elevated temperature2-(Methylamino)thiophen-3-yl)methanamine
H2, Pd/CHigh pressure2-(Methylamino)thiophen-3-yl)methanamine
LiAlH4Anhydrous ether or THF, followed by aqueous workup2-(Methylamino)thiophen-3-yl)methanamine
BH3·THFTHF, reflux2-(Methylamino)thiophen-3-yl)methanamine

Hydrolytic Pathways to Carboxylic Acid Derivatives

The conversion of the nitrile functional group in this compound to a carboxylic acid is a fundamental hydrolytic transformation. This process can be achieved under both acidic and alkaline conditions, typically requiring heat. chemguide.co.uk The hydrolysis proceeds in a stepwise manner, initially forming an amide intermediate which is subsequently hydrolyzed to the final carboxylic acid. chemguide.co.ukweebly.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction yields the free carboxylic acid, 2-(methylamino)thiophene-3-carboxylic acid, and the corresponding ammonium salt (e.g., ammonium chloride). chemguide.co.uk

Acid-Catalyzed Hydrolysis Mechanism

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.
  • Nucleophilic attack by a water molecule on the nitrile carbon.
  • Tautomerization of the resulting intermediate yields the primary amide.
  • Further hydrolysis of the amide under acidic conditions proceeds to the carboxylic acid.
  • Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uklibretexts.org This pathway initially produces the salt of the carboxylic acid (e.g., sodium 2-(methylamino)thiophene-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

    For nitriles with low solubility in aqueous solutions, such as those with larger organic portions, the hydrolysis can be facilitated by the presence of an organic-soluble acid catalyst, like sulfonic acid, in conjunction with a strong aqueous acid. google.com Biocatalytic methods using enzymes such as nitrilases also represent a pathway for the hydrolysis of nitriles to carboxylic acids, often under milder reaction conditions. thieme-connect.de

    Derivatization of the Methylamino Group (-NHCH3)

    N-Alkylation and N-Acylation Reactions

    The secondary amine of the methylamino group is a key site for derivatization, though its reactivity can be influenced by the electron-donating nature of the thiophene ring. The N-alkylation of 2-aminothiophenes has been noted as being difficult to achieve under mild conditions. rsc.org However, methodologies have been developed utilizing precursors such as 2-acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to facilitate the reaction under milder conditions. rsc.org

    N-acylation, in contrast, can often be achieved more readily. For instance, the reaction of related 2-aminothiophene-3-carboxylates with N-ethylisocyanate leads to the formation of N-substituted urea (B33335) derivatives, which can then be cyclized. naturalspublishing.com Similarly, reactions with phenyl isothiocyanate or phenyl isocyanate yield the corresponding thiourea (B124793) and urea derivatives, respectively. naturalspublishing.com These reactions demonstrate the nucleophilic character of the amino group, allowing for the introduction of a wide variety of acyl and related functional groups.

    Condensation Reactions with Carbonyl Compounds

    The methylamino group of this compound can undergo condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions are fundamental in the synthesis of more complex heterocyclic systems. The condensation of 2-aminothiophenes with carbonyl compounds typically proceeds through the formation of an imine or enamine intermediate, which can then undergo further reactions, such as cyclization. mdpi.com

    For example, a common synthetic strategy involves the three-component condensation of 2-aminothiophenes, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid. researchgate.net This approach leads to the formation of fused pyridinone systems, demonstrating the utility of the initial condensation step in constructing polycyclic frameworks. researchgate.net The reaction of 2-aminothiophenes with α,β-unsaturated aldehydes in the presence of a thiol under metal-free conditions can yield 2-thioalkyl benzothiazoles, showcasing the versatility of these condensation pathways. mdpi.com

    Diazo Coupling Reactions

    Diazo coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic or heteroaromatic compound. The thiophene ring in this compound, activated by the electron-donating methylamino group, is susceptible to electrophilic attack by diazonium ions. This reaction is a common method for synthesizing azo dyes. globalresearchonline.net

    The process involves the diazotization of a primary aromatic amine to form the diazonium salt, which is then coupled with the aminothiophene derivative. globalresearchonline.net The coupling reaction typically occurs at the position ortho or para to the activating amino group. For 2-aminothiophenes, the coupling is expected to occur at the C5 position of the thiophene ring, which is activated by the amino group at C2. These reactions are sensitive to pH and temperature, with the diazonium salt being stable only at low temperatures. dergipark.org.tr The resulting azo compounds are characterized by the presence of the -N=N- chromophore, linking the thiophene scaffold to another aryl group. globalresearchonline.net

    Annulation Reactions to Fused Polyheterocyclic Systems

    Synthesis of Thienopyridine Derivatives

    This compound is a valuable precursor for the synthesis of thieno[2,3-b]pyridines and other fused thienopyridine systems, which are of significant interest in medicinal chemistry. yu.edu.jo The annulation reaction involves the construction of a pyridine (B92270) ring fused to the thiophene core.

    A prevalent method involves the reaction of the aminothiophene derivative with compounds containing active methylene groups, such as ethyl cyanoacetate, ethyl acetoacetate, or diethyl malonate. yu.edu.joresearchgate.net These reactions are typically conducted in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3) and heated under reflux. researchgate.net The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the fused thienopyridine-2-one derivatives. yu.edu.joresearchgate.net

    The specific structure of the resulting thienopyridine is determined by the nature of the active methylene compound used.

    Table 1: Synthesis of Thienopyridine Derivatives

    Active Methylene Compound Resulting Thienopyridine Derivative Reference
    Ethyl Cyanoacetate 2-Oxo-1,2-dihydrothieno[3,2-b]pyridine-3,7-dicarbonitrile derivative researchgate.net
    Ethyl Acetoacetate 3-Acetyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-7-carbonitrile derivative researchgate.net
    Ethyl Benzoylacetate 3-Benzoyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-7-carbonitrile derivative researchgate.net
    Diethyl Malonate Ethyl 7-cyano-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carboxylate derivative researchgate.net

    This synthetic strategy highlights the utility of the vicinal amino and cyano groups of the starting material in constructing complex heterocyclic frameworks.

    Synthesis of Thienopyrimidine Derivatives

    The annulation of a pyrimidine (B1678525) ring onto the thiophene core of this compound and its analogues is a widely employed strategy for the synthesis of thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their structural similarity to purine (B94841) bases and their associated biological activities. researchgate.netnih.gov Several synthetic methodologies have been developed for this purpose, primarily involving the reaction of the o-aminonitrile functionality with one-carbon synthons.

    One of the most common approaches involves the reaction with isothiocyanates. For instance, the reaction of 2-aminothiophene-3-carbonitriles with isothiocyanates leads to the formation of thiourea intermediates, which can then be cyclized to afford 2-thioxothieno[2,3-d]pyrimidin-4-ones. nih.gov The cyclization is typically achieved under basic conditions, such as alcoholic potassium hydroxide. nih.gov Similarly, reaction with methylisothiocyanate in pyridine can yield 4-imino-3-methyl-3,4-dihydrothieno[2,3-d]pyrimidine-2(1H)-thione derivatives. ekb.eg

    Another prevalent method is the cyclization with formamide (B127407) at high temperatures. nih.govnih.gov This reaction provides a direct route to 4-aminothieno[2,3-d]pyrimidines, although the conditions can be harsh. A variation of this method involves the use of triethyl orthoformate, which reacts with the amino group to form an ethoxymethyleneamino intermediate. Subsequent reaction with an amine or ammonia leads to the formation of the pyrimidine ring. mdpi.com This two-step, one-pot approach allows for the introduction of various substituents at the N-3 position of the thienopyrimidine ring system. mdpi.com

    Furthermore, Dimroth rearrangement provides another pathway to thieno[2,3-d]pyrimidines. This involves the initial reaction of the 2-aminothiophene-3-carbonitrile (B183302) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine, which then undergoes condensation with anilines to yield N-aryl-thieno[2,3-d]pyrimidin-4-amines. scielo.brresearchgate.netscielo.br

    Table 1: Synthesis of Thienopyrimidine Derivatives
    Starting MaterialReagentsConditionsProductReference
    2-Aminothiophene-3-carbonitrile analogueMethylisothiocyanate, PyridineReflux4-Imino-3-methyl-3,4-dihydrothieno[2,3-d]pyrimidine-2(1H)-thione ekb.eg
    2-Aminothiophene-3-carbonitrile analogueFormamideHigh Temperature4-Aminothieno[2,3-d]pyrimidine nih.govnih.gov
    2-Aminothiophene-3-carbonitrile analogue1. Triethyl orthoformate 2. Amine (e.g., p-chlorobenzylamine)Reflux, then heating at 230-240°C3-Substituted thieno[2,3-d]pyrimidin-4(3H)-one nih.govmdpi.com
    2-Aminothiophene-3-carbonitrile analogue1. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 2. AnilineMicrowave irradiationN-Aryl-thieno[2,3-d]pyrimidin-4-amine scielo.brresearchgate.netscielo.br

    Formation of Thiazole (B1198619) and Oxazole (B20620) Fused Systems

    The versatile 2-aminothiophene-3-carbonitrile scaffold can also be utilized for the construction of thiazole and oxazole rings fused to the thiophene core, leading to thieno[2,3-d]thiazole (B11776972) and thieno[2,3-d]oxazole systems, respectively. These syntheses typically involve the reaction of the amino group with bifunctional reagents that provide the necessary atoms to complete the five-membered heterocyclic ring.

    For the synthesis of fused thiazole derivatives, a common strategy involves the reaction of the 2-amino group with α-haloketones, such as phenacyl bromide. researchgate.net This reaction proceeds through an initial alkylation of the amino group, followed by an intramolecular cyclization involving the nitrile group to form the thiazole ring. This approach leads to the formation of aminobenzoylthiophenes which can be further cyclized. researchgate.net Another route to fused thiazoles involves the reaction of the amino group with carbon disulfide in the presence of a base, which can lead to the formation of a dithiocarbamate (B8719985) intermediate that can be subsequently cyclized.

    While specific examples starting directly from this compound are not extensively documented, the general reactivity of 2-aminothiophene-3-carbonitriles suggests that these methods are applicable. The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been reported, indicating the possibility of further derivatization of thienopyrimidine intermediates to form fused thiazole systems. nih.gov

    The synthesis of fused oxazole derivatives from 2-aminothiophene-3-carbonitriles is less commonly reported. However, a plausible route could involve the reaction of the corresponding 2-aminothiophene-3-carboxamide (B79593) (obtainable from the nitrile) with α-haloketones. Another potential pathway could involve the reaction of the 2-amino group with acylating agents followed by cyclization.

    Table 2: Formation of Thiazole and Oxazole Fused Systems
    Starting MaterialReagentsConditionsProduct TypeReference
    2-Aminothiophene-3-carbonitrile analoguePhenacyl bromide, Sodium hydrosulfideAlkylation followed by cyclocondensationAminobenzoylthiophene (intermediate to fused thiazole) researchgate.net
    Thienopyrimidine derivative-Further cyclizationThiazolo[3,2-a]pyrimidine nih.gov

    Construction of Other Complex Polycycles (e.g., Thienotriazines)

    The synthetic utility of this compound extends to the construction of more complex polycyclic systems, such as those containing a triazine ring fused to the thiophene core. The formation of a thieno[2,3-d] researchgate.netnih.govekb.egtriazin-4(3H)-one ring system can be achieved through a diazotization-cyclization sequence starting from the corresponding 2-aminothiophene-3-carboxamide.

    This transformation involves the conversion of the 2-amino group into a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid and sulfuric acid). semanticscholar.org The resulting diazonium salt then undergoes intramolecular cyclization via attack of the adjacent carboxamide nitrogen onto the diazonium group, leading to the formation of the fused 1,2,3-triazin-4-one ring. semanticscholar.org This method has been successfully applied to the synthesis of various fused 1,2,3-triazinones. beilstein-journals.org

    While the direct synthesis from this compound requires prior hydrolysis of the nitrile to the carboxamide, this two-step process provides a reliable route to these complex polycyclic compounds. The resulting thienotriazinones can be further functionalized, for example, by reaction with phosphorus oxychloride to introduce a chloro substituent, which can then be displaced by various nucleophiles. semanticscholar.org

    Table 3: Construction of Thienotriazine Derivatives
    Starting MaterialReagentsConditionsProductReference
    3-Aminothieno[2,3-b]pyridine-2-carboxamide analogueSodium nitrite, Acetic acid, Sulfuric acidIce-cooled bath, then room temperaturePyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one semanticscholar.org
    (1,2,5-Oxadiazolyl)carboxamide with an amino groupSodium nitrite, Acetic acid + Methanesulfonic acid- researchgate.netekb.egnih.govOxadiazolo[3,4-d] researchgate.netnih.govekb.egtriazin-7(6H)-one beilstein-journals.org

    Spectroscopic Characterization and Structural Elucidation of 2 Methylamino Thiophene 3 Carbonitrile and Its Derivatives

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(methylamino)thiophene-3-carbonitrile, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments within the molecule.

    The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The structure contains protons on the thiophene (B33073) ring, the methyl group, and the amino group.

    Thiophene Ring Protons: The two protons on the thiophene ring (H-4 and H-5) are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. Their chemical shifts typically fall in the aromatic region, generally between δ 6.0 and 7.5 ppm. For example, in the related compound 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the signal for the proton at the 5-position of the thiophene ring appears at δ 6.27 ppm. sciforum.net

    Amino Proton (NH): The proton attached to the nitrogen atom (NH) will likely appear as a broad singlet. Its chemical shift can vary significantly depending on solvent, concentration, and temperature but is typically observed in the δ 4.5-5.5 ppm range. In derivatives like 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino protons (NH₂) show a signal at δ 4.85 ppm. sciforum.net

    Methyl Protons (CH₃): The three equivalent protons of the methyl group attached to the nitrogen will produce a single, sharp signal. Due to the proximity of the electron-withdrawing amino group, this signal is expected in the δ 2.5-3.5 ppm range.

    The expected ¹H NMR data is summarized in the interactive table below.

    Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
    H-4 (Thiophene)~6.5 - 7.5Doublet (d)
    H-5 (Thiophene)~6.0 - 7.0Doublet (d)
    NH (Amino)~4.5 - 5.5Broad Singlet (br s)
    CH₃ (Methyl)~2.5 - 3.5Singlet (s)

    The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms.

    Thiophene Ring Carbons: Four signals are anticipated for the carbons of the thiophene ring. The carbon atom bonded to the sulfur (C-5) and the carbon bonded to the amino group (C-2) will have characteristic chemical shifts influenced by the heteroatoms. The quaternary carbon attached to the nitrile group (C-3) and the remaining methine carbon (C-4) will also be distinct. Generally, carbons in thiophene rings appear in the δ 100-140 ppm range.

    Nitrile Carbon (CN): The carbon atom of the nitrile group is characteristically found in the δ 115-120 ppm region. libretexts.org

    Methyl Carbon (CH₃): The methyl carbon attached to the nitrogen will appear in the aliphatic region, typically at a chemical shift of δ 30-40 ppm.

    The anticipated ¹³C NMR chemical shifts are presented in the following interactive table.

    Carbon AssignmentExpected Chemical Shift (δ, ppm)
    C-2~150 - 165
    C-3~90 - 100
    C-4~120 - 130
    C-5~115 - 125
    CN (Nitrile)~115 - 120
    CH₃ (Methyl)~30 - 40

    To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ambeed.com

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak between the H-4 and H-5 signals of the thiophene ring would confirm their connectivity.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C-4, C-5, and the methyl carbon by correlating them to their attached protons (H-4, H-5, and CH₃ protons, respectively). mdpi.com

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C-2, C-3, and the nitrile carbon). For instance, correlations would be expected between the methyl protons and C-2, and between the thiophene proton H-4 and the nitrile carbon C-3. mdpi.com

    NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. It could show a correlation between the NH proton and the methyl protons, confirming their close spatial relationship.

    Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

    The molecular formula for this compound is C₆H₆N₂S. High-resolution mass spectrometry (HRMS) can determine the precise mass of the molecular ion, which allows for the confirmation of its elemental composition. The monoisotopic mass is calculated to be 138.02516 Da. In mass spectra, this compound would exhibit a molecular ion peak [M]⁺ at m/z ≈ 138. The presence of sulfur would also give rise to a characteristic isotopic pattern, with a smaller [M+2]⁺ peak (approximately 4.4% of the [M]⁺ peak) due to the natural abundance of the ³⁴S isotope.

    Predicted m/z values for common adducts are listed in the table below.

    AdductPredicted m/z
    [M]⁺138.02461
    [M+H]⁺139.03244
    [M+Na]⁺161.01438
    [M+K]⁺176.98832

    Data sourced from PubChem predictions.

    Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint for the compound. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely include:

    Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group is a common pathway for amines.

    Loss of Small Molecules: Fragmentation may involve the loss of stable neutral molecules such as hydrogen cyanide (HCN, 27 Da) from the nitrile group or cleavage of the methyl group (CH₃, 15 Da).

    Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the rupture of the heterocyclic system. The fragmentation of substituted thiophenes is known to be significantly influenced by the nature and position of the substituents.

    By analyzing the masses of the resulting fragment ions, the connectivity and arrangement of the functional groups within the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. wikipedia.org For this compound, the IR spectrum provides definitive evidence for its key structural features: the N-H bond of the secondary amine, the carbon-nitrogen triple bond of the nitrile group, the C-H bonds of the methyl group and the thiophene ring, and the various vibrations of the thiophene ring itself.

    The spectrum is characterized by several key absorption bands. The presence of the methylamino group is typically confirmed by a sharp absorption band corresponding to the N-H stretching vibration. The carbonitrile (C≡N) group, a strong absorber in the IR region, is identified by a sharp and intense peak in the triple bond region of the spectrum. For aromatic nitriles, this peak is generally observed between 2240 and 2220 cm⁻¹. spectroscopyonline.com

    Vibrations associated with the thiophene ring also produce characteristic signals. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below this value. iosrjournals.org The thiophene ring itself gives rise to several C=C stretching bands in the 1550-1350 cm⁻¹ region. iosrjournals.orgnii.ac.jp Furthermore, C-S stretching modes within the ring can be observed at lower wavenumbers. iosrjournals.orgresearchgate.net

    The table below summarizes the principal infrared absorption bands expected for this compound based on characteristic functional group frequencies.

    Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
    Secondary Amine (N-H)N-H Stretch3300 - 3500Medium, Sharp
    Thiophene Ring (C-H)Aromatic C-H Stretch3050 - 3150Weak to Medium
    Methyl Group (C-H)Aliphatic C-H Stretch2850 - 2960Medium
    Nitrile (C≡N)C≡N Stretch2220 - 2240Strong, Sharp
    Thiophene Ring (C=C)C=C Ring Stretch1350 - 1550Medium to Strong
    Thiophene Ring (C-S)C-S Stretch650 - 800Weak to Medium

    X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

    X-ray crystallography provides unambiguous confirmation of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not detailed in the provided sources, analysis of closely related thiophene derivatives allows for a well-founded description of its expected solid-state characteristics.

    Studies on compounds such as Methyl-3-aminothiophene-2-carboxylate and 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile reveal common structural motifs. nih.govmdpi.com The thiophene ring system is consistently found to be essentially planar. mdpi.comnih.govnih.gov For this compound, the atoms of the methylamino and carbonitrile substituents are expected to lie nearly coplanar with the thiophene ring, facilitating electronic conjugation.

    The bond lengths within the aminothiophene core are indicative of electron delocalization. The C-N bond of the amino group typically exhibits partial double bond character, being shorter than a standard C-N single bond. mdpi.com For instance, in a related aminothiophene structure, the C–N bond length was reported in the range of 1.347(2)–1.354(2) Å. mdpi.com The C-S bond lengths generally fall between 1.71 and 1.74 Å. mdpi.com

    Intermolecular interactions are crucial in defining the crystal packing. A key feature in the crystal structure of this compound would be the formation of hydrogen bonds. The N-H group is a hydrogen bond donor, and the nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex networks, a feature observed in similar crystal structures. mdpi.com Weak π–π stacking interactions between parallel thiophene rings of adjacent molecules may also contribute to the stability of the crystal lattice. nih.gov

    The table below presents representative bond lengths from a closely related thiophene-3-carbonitrile derivative to illustrate the expected molecular geometry. nih.gov

    Bond Atom 1 Atom 2 Typical Bond Length (Å)
    C-SC(ring)S~1.72
    C-C (ring)C(ring)C(ring)~1.37 - 1.43
    C-NC(ring)N(amino)~1.35
    C-C≡NC(ring)C(nitrile)~1.43
    C≡NC(nitrile)N(nitrile)~1.14

    Computational and Theoretical Investigations of 2 Methylamino Thiophene 3 Carbonitrile

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.comcmu.edunih.gov DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is instrumental in analyzing the structure, stability, and reactivity of thiophene (B33073) derivatives.

    The electronic structure of 2-(methylamino)thiophene-3-carbonitrile dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cnucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. ucsb.eduscribd.com

    The energy and localization of these frontier orbitals are critical for predicting how the molecule will interact with other reagents. pku.edu.cnucsb.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the methylamino group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO is likely concentrated around the electron-withdrawing carbonitrile group, identifying it as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn

    Table 1: Predicted Frontier Molecular Orbital Properties

    Molecular OrbitalEnergy (eV)Primary Atomic Contribution
    HOMO-1-8.95Thiophene Ring (π-system)
    HOMO-6.50Methylamino Group, Thiophene Ring (π-system)
    LUMO-1.20Carbonitrile Group (π-system), Thiophene Ring
    LUMO+1-0.15Thiophene Ring (σ-system)

    DFT calculations are exceptionally useful for mapping the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, transition states (TS). nih.govwikipedia.org A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate. wikipedia.org

    Table 2: Example of DFT-Calculated Activation Energies for a Thiophene Synthesis Pathway

    Reaction StepDescriptionCalculated Activation Energy (kJ/mol)
    Step 1Nucleophilic addition to form thiophene ring46.6 - 54.5
    Step 2Proton transferRelatively low barrier
    Step 3Elimination of HNCS (Rate-limiting step)63.4 - 77.2
    Step 4Final proton transferRelatively low barrier
    Data derived from a study on related dihydrothiophenes. nih.gov

    Beyond reaction mechanisms, DFT can predict a wide range of molecular properties. One of the most valuable tools for predicting reactivity is the molecular electrostatic potential (MEP) map. researchgate.net The MEP surface illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen of the cyano group and the sulfur atom, indicating sites prone to electrophilic attack. In contrast, a positive potential would be expected around the hydrogen of the amino group.

    Furthermore, conceptual DFT provides reactivity indices such as Fukui functions, which quantify the change in electron density at a specific site upon the addition or removal of an electron. researchgate.net These indices are powerful for pinpointing the most electrophilic and nucleophilic atoms within a molecule, offering a more quantitative prediction of reactivity sites than MEP analysis alone. researchgate.net

    Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) Analyses for Intramolecular Interactions

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atoms and the bonds between them. uni-muenchen.de This approach allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak intramolecular non-covalent interactions, based on the properties of the electron density at specific locations called bond critical points (BCPs). uni-muenchen.dechemrxiv.orgresearchgate.net

    For this compound, QTAIM analysis could be used to characterize the covalent bonds within the thiophene ring and its substituents. More subtly, it can identify and quantify weak intramolecular interactions, such as potential hydrogen bonds (e.g., N-H···N or C-H···S), that influence the molecule's preferred conformation. mdpi.com Key properties at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For example, a high ρ value and a negative ∇²ρ typically indicate a shared (covalent) interaction, while low ρ and positive ∇²ρ values are characteristic of closed-shell (non-covalent) interactions. sciencesconf.org Interacting Quantum Atoms (IQA) analysis further complements this by partitioning the total energy of the system into intra-atomic and interatomic contributions, providing a detailed energetic breakdown of these interactions.

    Table 3: Typical QTAIM Parameters for Characterizing Intramolecular Interactions

    Interaction TypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Nature of Interaction
    Covalent Bond (C-C)> 0.20< 0Shared Interaction
    Polar Covalent (C-N)> 0.25VariableShared Interaction
    Weak Hydrogen Bond0.002 - 0.04> 0Closed-Shell Interaction
    van der Waals< 0.01> 0Closed-Shell Interaction

    Molecular Dynamics Simulations for Conformational Studies

    While quantum mechanical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to explore its conformational landscape and dynamic behavior over time. mdpi.commdpi.comfraserlab.com MD simulations solve Newton's equations of motion for the atoms in a molecule, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape. fraserlab.com

    In Silico Approaches for Predicting Chemical Transformations and Derivatization Routes

    Computational methods can be used as a predictive tool to explore potential chemical transformations and guide the synthesis of new derivatives. This in silico approach allows for the rapid screening of many potential reactions before committing to laboratory work.

    By applying the DFT methods described in section 5.1.2, chemists can predict the thermodynamic and kinetic feasibility of various derivatization reactions on the this compound scaffold. For example, one could computationally assess the likelihood of electrophilic substitution on the thiophene ring, N-alkylation of the amino group, or transformations of the nitrile group. By calculating the reaction energies and activation barriers for different reagents and reaction conditions, the most promising synthetic routes can be identified. Furthermore, computational techniques can aid in "scaffold hopping," where a core molecular structure is modified to design new compounds, potentially with enhanced properties, as demonstrated in the transformation of other complex molecules. mdpi.com

    Applications of 2 Methylamino Thiophene 3 Carbonitrile As a Building Block in Advanced Organic and Heterocyclic Synthesis

    Role as a Privileged Scaffold in the Construction of Diverse Heterocyclic Frameworks

    The 2-aminothiophene core, of which 2-(methylamino)thiophene-3-carbonitrile is a derivative, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its ability to serve as a versatile starting material for the synthesis of a multitude of biologically active thiophene-containing heterocycles. researchgate.netnih.govnih.gov The presence of reactive amino and cyano groups on the thiophene (B33073) ring allows for a variety of chemical transformations, leading to the construction of fused heterocyclic systems. sciforum.net

    For instance, 2-aminothiophenes are key intermediates in the synthesis of thieno[2,3-d]pyrimidines, which are considered purine (B94841) bioisosteres and exhibit a broad spectrum of biological activities. nih.gov The reactivity of the 2-amino group and the adjacent carbonitrile facilitates cyclization reactions with various reagents to form these and other fused ring systems. The methylamino group in this compound provides a similar reactive handle for such synthetic elaborations.

    Table 1: Examples of Heterocyclic Frameworks Derived from 2-Aminothiophene Scaffolds

    Starting ScaffoldReagentsResulting Heterocyclic FrameworkReference
    2-Amino-4,5-dihydrothiophene-3-carbonitrilesPrimary amines, Formaldehyde (B43269)Hexahydrothieno[2,3-d]pyrimidines nih.gov
    2-Aminothiophene-3-carbonitrile (B183302)-Thieno[2,3-d]pyrimidine sciforum.net
    2-Aminothiophene-3-carbonitrile-Thieno[2,3-b]pyridine sciforum.net

    Utility in Medicinal Chemistry Research Scaffolds for Scaffold Optimization

    Thiophene and its derivatives are of profound interest to medicinal chemists due to their extensive range of pharmacological properties. benthamdirect.comderpharmachemica.com The thiophene scaffold is a component of numerous biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and analgesic effects. benthamdirect.comresearchgate.net The 2-aminothiophene motif, in particular, is present in several commercially available drugs and other bioactive molecules. nih.gov

    The versatility of the this compound scaffold allows for systematic modifications to optimize biological activity. Researchers can explore how different substituents on the thiophene ring or modifications of the methylamino and carbonitrile groups influence the compound's interaction with biological targets. This process of scaffold optimization is a cornerstone of modern drug discovery.

    The design of novel therapeutic agents often relies on established principles of medicinal chemistry, and thiophene-based chemotypes are no exception. One key principle is bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties. The thiophene ring is frequently employed as a bioisostere for a phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and a better binding affinity to the target receptor. nih.gov

    Furthermore, the incorporation of a heteroatom like sulfur into a cyclic scaffold significantly alters the electronic and steric properties of the molecule. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between the drug and its biological receptor. nih.gov The ability to tune the electronic properties of the thiophene ring, for example by adding electron-withdrawing or electron-donating groups, provides another layer of control in the design of new drug candidates. cmu.edu

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. researchgate.net For thiophene-based scaffolds, SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological effects. researchgate.netresearchgate.net These studies can reveal which functional groups are essential for activity and how their placement on the thiophene ring affects potency and selectivity. researchgate.net

    For example, in the development of anticancer agents, SAR studies on thiazole-thiophene hybrids have identified specific derivatives with promising antitumor activity. mdpi.com These studies can guide the rational design of more potent and selective drug candidates. The this compound scaffold provides a platform for such SAR explorations, where modifications can be made to the methylamino group, the thiophene ring, or through reactions involving the carbonitrile group to generate a library of compounds for biological screening. nih.gov

    Table 2: Selected Biological Activities of Thiophene-Based Scaffolds

    Scaffold TypeBiological ActivityReference
    Thiophene AnaloguesAnticancer, Antimicrobial, Anti-inflammatory researchgate.net
    Thiazole-Thiophene HybridsAnticancer mdpi.com
    2-Aminothiophene DerivativesAntiprotozoal, Antiviral, Antibacterial, Antifungal nih.gov
    DprE1 InhibitorsAntimycobacterial nih.gov

    Contributions to Materials Science Research (e.g., Organic Sensitizers)

    The applications of thiophene derivatives extend beyond medicinal chemistry into the realm of materials science. Thiophene-based compounds are known for their use as organic semiconductors and have been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The 2-aminothiophene scaffold can be utilized in the preparation of functional materials for applications such as organic photovoltaic cells and nonlinear optical materials. nih.gov

    The inherent properties of the thiophene ring, such as its planarity and electron-rich nature, make it an excellent building block for conjugated organic materials. nih.gov These materials are often thermally and environmentally stable. nih.gov Fused thiophene systems, like thienothiophenes, are particularly interesting as they exhibit extended π-conjugation, which is beneficial for charge transport in electronic devices. ossila.com Derivatives such as this compound can serve as precursors to more complex thiophene-based materials with tailored electronic and photophysical properties.

    Table 3: Applications of Thiophene-Based Materials

    Material TypeApplicationReference
    Thiophene DerivativesOrganic Semiconductors, OLEDs, OFETs nih.gov
    2-Aminothiophene DerivativesOrganic Photovoltaic Cells, Nonlinear Optical Materials nih.gov
    Thienothiophene DerivativesOrganic Field-Effect Transistors, Polymer Solar Cells ossila.com
    Poly- and OligothiophenesFluorescent Ligands for Protein Aggregates nih.gov

    Exploration in Agrochemical Research Intermediates

    In addition to pharmaceuticals and materials, thiophene derivatives also find applications in the agrochemical industry. Certain halogenated 2-thiophenecarboxylic acid derivatives serve as crucial building blocks for a new class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides are designed to have targeted activity against specific pests with low mammalian toxicity. beilstein-journals.org

    The synthesis of these complex agrochemicals often relies on the availability of functionalized heterocyclic intermediates. Thiophene derivatives, including those with nitrile and amino functionalities, can be valuable starting materials for the construction of the active ingredients in these pesticide formulations. The chemical reactivity of this compound makes it a potential intermediate for the synthesis of novel agrochemicals.

    Q & A

    Basic: What are the common synthetic routes for preparing 2-(Methylamino)thiophene-3-carbonitrile derivatives?

    Answer:
    A widely used method involves the condensation of 2-aminothiophene precursors with methylating agents or aldehydes under catalytic conditions. For example, derivatives like (E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile are synthesized by refluxing 2-amino-thiophene intermediates with aromatic aldehydes in DMF using ZnCl₂ as a catalyst . Purification often employs reverse-phase HPLC with gradients of MeCN:H₂O to achieve high yields (65–78%) and purity . Key characterization steps include IR spectroscopy (C≡N, C=O peaks) and NMR to confirm substituent positions .

    Basic: How is structural confirmation performed for this compound analogs?

    Answer:
    Structural elucidation relies on multi-spectral analysis:

    • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
    • NMR : ¹H NMR reveals substituent effects (e.g., methylamino protons at δ 2.5–3.0 ppm), while ¹³C NMR confirms carbonitrile carbons at ~115 ppm .
    • HRMS/LC-MS : Validates molecular weights with <2 ppm error .
    • X-ray crystallography (if applicable): Resolves stereochemistry, as seen in thioureido-thiophene derivatives .

    Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

    Answer:
    Optimization involves:

    • Catalyst screening : ZnCl₂ enhances imine formation in condensations, while Lewis acids like BF₃·Et₂O may improve cyclization .
    • Solvent selection : Polar aprotic solvents (DMF, CH₂Cl₂) stabilize intermediates, whereas ethanol aids recrystallization .
    • Temperature control : Reflux (~80–100°C) accelerates reactions but requires monitoring to avoid decomposition .
    • Workup adjustments : Acid-base extraction (e.g., NaOH/HCl) removes unreacted aldehydes, while HPLC gradients resolve closely related byproducts .

    Advanced: How can contradictions in reported biological activities of 2-(Methylamino)thiophene derivatives be resolved?

    Answer:
    Discrepancies often arise from assay variability. A systematic approach includes:

    • Standardized assays : Compare MIC values against Gram-positive/-negative bacteria under identical conditions (e.g., broth microdilution per CLSI guidelines) .
    • SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position enhance antibacterial activity) .
    • Mechanistic profiling : Use fluorescence quenching or molecular docking to assess binding to targets like DNA gyrase, resolving whether activity stems from direct inhibition or off-target effects .

    Advanced: What strategies are effective for regioselective functionalization of the thiophene ring in this compound?

    Answer:
    Regioselectivity is achieved via:

    • Directed metalation : Use LDA or n-BuLi to deprotonate the methylamino group, directing electrophiles (e.g., alkyl halides) to the 4- or 5-position .
    • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids selectively modify the 5-position in the presence of Pd(PPh₃)₄ .
    • Protection/deprotection : Temporarily mask the methylamino group with Boc anhydride to enable nitration or halogenation at the 4-position .

    Basic: What analytical techniques are critical for assessing the purity of this compound derivatives?

    Answer:

    • HPLC : Reverse-phase methods (C18 column, MeCN:H₂O gradient) detect impurities <0.5% .
    • TLC : Monitors reaction progress using silica gel plates (e.g., hexane:EtOAc 3:1) .
    • Melting point analysis : Sharp ranges (e.g., 205–208°C) indicate crystalline purity .
    • Elemental analysis : Confirms C/H/N/S ratios within ±0.3% of theoretical values .

    Advanced: How does the methylamino group influence the electronic properties and reactivity of thiophene-3-carbonitrile derivatives?

    Answer:
    The methylamino group:

    • Enhances nucleophilicity : Activates the thiophene ring for electrophilic substitution (e.g., nitration at the 5-position) via resonance donation .
    • Modifies redox behavior : Lowers oxidation potentials (observed via cyclic voltammetry) due to electron-donating effects .
    • Stabilizes intermediates : Facilitates cyclocondensation reactions (e.g., Gewald synthesis) by forming enamine intermediates .

    Advanced: What computational methods aid in predicting the biological activity of novel 2-(Methylamino)thiophene derivatives?

    Answer:

    • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or PD-L1, guided by crystallographic data .
    • QSAR models : MLR analysis links descriptors (e.g., logP, polar surface area) to antibacterial IC₅₀ values .
    • DFT calculations : Optimizes geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .

    Basic: What are the key challenges in scaling up the synthesis of this compound?

    Answer:

    • Purification bottlenecks : Reverse-phase HPLC becomes impractical; switch to column chromatography (silica gel, EtOAc/hexane) .
    • Exothermic reactions : Control temperature during methylamination (e.g., slow addition of MeNH₂ to avoid runaway reactions) .
    • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq aldehyde) and use scavengers (molecular sieves) to minimize imine hydrolysis .

    Advanced: How can spectroscopic data resolve structural ambiguities in this compound analogs?

    Answer:

    • NOESY/ROESY : Identifies spatial proximity between methylamino protons and aromatic protons, confirming substituent orientation .
    • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons (e.g., carbonitrile C≡N at δ 115 ppm) .
    • VT-NMR : Monitors dynamic processes (e.g., ring flipping in tetrahydrobenzo[b]thiophenes) by varying temperature .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.